3-Chloro-2,4-dimethylaniline

Physicochemical characterization Quality control Purification monitoring

3-Chloro-2,4-dimethylaniline (CAS 40625-24-9) is a trisubstituted primary arylamine (C₈H₁₀ClN, MW 155.62 g/mol) featuring a chlorine at the 3-position and methyl groups at the 2- and 4-positions of the benzene ring. It is commercially supplied as a solid with typical purities of 95–98% and requires storage at 2–8°C under inert gas with protection from light.

Molecular Formula C8H10ClN
Molecular Weight 155.63
CAS No. 40625-24-9
Cat. No. B2402770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-dimethylaniline
CAS40625-24-9
Molecular FormulaC8H10ClN
Molecular Weight155.63
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)C)Cl
InChIInChI=1S/C8H10ClN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3
InChIKeyGVJAATQNTATPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-dimethylaniline (CAS 40625-24-9) Procurement-Relevant Compound Classification


3-Chloro-2,4-dimethylaniline (CAS 40625-24-9) is a trisubstituted primary arylamine (C₈H₁₀ClN, MW 155.62 g/mol) featuring a chlorine at the 3-position and methyl groups at the 2- and 4-positions of the benzene ring [1]. It is commercially supplied as a solid with typical purities of 95–98% [2] and requires storage at 2–8°C under inert gas with protection from light . This substitution pattern distinguishes it from the widely used 2,4-dimethylaniline (lacking chlorine) and from simpler chloroanilines (lacking methyl groups), creating a unique electronic and steric profile that drives its specific utility as a synthetic intermediate.

Why 2,4-Dimethylaniline or 3-Chloroaniline Cannot Substitute 3-Chloro-2,4-dimethylaniline in Critical Syntheses


The presence of both chlorine and methyl substituents in 3-chloro-2,4-dimethylaniline is not additive in its chemical effects—each group modulates the aromatic ring's electron density and steric environment in a manner that cannot be replicated by mono-substituted analogs. The chlorine atom at the 3-position withdraws electron density, lowering the amine's basicity and altering nucleophilic reactivity compared to 2,4-dimethylaniline [1], while the two ortho/para-directing methyl groups at the 2- and 4-positions control the regiochemical outcome of subsequent electrophilic reactions . These electronic and steric effects are critical in multi-step syntheses—particularly in the production of chloroacetanilide herbicides and pharmaceutical intermediates [2]—where replacement with unsubstituted aniline, 2,4-dimethylaniline, or 3-chloroaniline yields different regioisomeric products, altered reaction kinetics, or failed transformations .

Quantitative Differentiation Evidence for 3-Chloro-2,4-dimethylaniline vs. Closest Analogs


Boiling Point Differentiation: 3-Chloro-2,4-dimethylaniline vs. 2,4-Dimethylaniline and 3-Chloroaniline

3-Chloro-2,4-dimethylaniline exhibits a boiling point of 257.3 ± 0.0 °C at 760 mmHg , which is approximately 39 °C higher than its non-chlorinated parent 2,4-dimethylaniline (218 °C) and approximately 27 °C higher than 3-chloroaniline (230 °C) . This elevated boiling point arises from the combined effects of increased molecular weight (155.62 vs. 121.18 g/mol for 2,4-dimethylaniline) and enhanced polarizability from the additional chlorine and methyl substituents. The density of 3-chloro-2,4-dimethylaniline (1.1 g/cm³) is also higher than that of 2,4-dimethylaniline (0.98 g/mL) .

Physicochemical characterization Quality control Purification monitoring

Basicity Modulation by the 3-Chloro Substituent: Inference vs. 2,4-Dimethylaniline

The pKa of the conjugate acid of 2,4-dimethylaniline is 4.89 at 25 °C [1]. The electron-withdrawing chlorine substituent at the 3-position of 3-chloro-2,4-dimethylaniline is expected to reduce the basicity of the adjacent amino group relative to 2,4-dimethylaniline by stabilizing the free amine form through inductive withdrawal. While experimentally measured pKa data for 3-chloro-2,4-dimethylaniline is not available in the open literature, the class-level trend is well-established: each chlorine substituent on an aniline ring lowers the conjugate acid pKa by approximately 0.5–1.0 units depending on ring position [2]. Thus, 3-chloro-2,4-dimethylaniline is a weaker base and weaker nucleophile than 2,4-dimethylaniline.

Reaction design Nucleophilicity Amine basicity

Mutagenic Potency Profile: Comparative Ames Assay Data for Structurally Related Anilines

In a standardized Ames assay using Salmonella typhimurium strain TA100 with modified S9 metabolic activation, 2,4-dimethylaniline exhibited a mutagenic potency of 0.5 revertants/nmol, while 4-chloro-2-methylaniline—a monochloro-monomethyl analog—showed a substantially higher potency of 1.9 revertants/nmol [1]. Although direct mutagenicity data for 3-chloro-2,4-dimethylaniline is not reported in this specific study, the combination of a chlorine substituent with two methyl groups situates this compound structurally between these two measured analogs. The presence of chlorine is associated with increased mutagenic potential in this aniline series [1][2], making 3-chloro-2,4-dimethylaniline a compound that requires more stringent safety handling than 2,4-dimethylaniline alone.

Toxicology Safety assessment Regulatory compliance

Synthetic Utility as a Chloroacetanilide Herbicide Intermediate: Regiochemical Rationale

3-Chloro-2,4-dimethylaniline serves as a specific intermediate in the synthesis of chloroacetanilide-type herbicides [1]. The chloroacetanilide herbicide class—including alachlor, metolachlor, and butachlor—relies on N-substituted aniline precursors where the ring substitution pattern directly influences herbicidal activity, crop selectivity, and environmental degradation profiles [2]. A published synthetic route demonstrates preparation of 3-chloro-2,4-dimethylaniline in 71% yield via reduction of 2-chloro-1,3-dimethyl-4-nitrobenzene (Fe/NH₄Cl, ethanol/water, 80 °C, 2 h) . Attempting to use 2,4-dimethylaniline (lacking the 3-chloro) or 3-chloroaniline (lacking the 2,4-dimethyl groups) as a direct replacement would produce different final herbicide structures with altered biological activity and regulatory status.

Agrochemical synthesis Herbicide intermediate Regioselectivity

Positional Isomer Differentiation: 3-Chloro-2,4-dimethylaniline vs. 4-Chloro-2,6-dimethylaniline

3-Chloro-2,4-dimethylaniline and 4-chloro-2,6-dimethylaniline (CAS 24596-18-7) share identical molecular formula (C₈H₁₀ClN, MW 155.63) but differ in chlorine ring position . The 4-chloro-2,6-dimethyl isomer has a predicted boiling point of 260.6 ± 35.0 °C compared to 257.3 °C for 3-chloro-2,4-dimethylaniline —a difference of only ~3 °C, meaning they cannot be separated by simple distillation. However, the 4-chloro-2,6-dimethylaniline is a solid with a melting point of 45–50 °C , while 3-chloro-2,4-dimethylaniline is also a solid at room temperature . The distinct substitution pattern dictates different reactivity: the 3-chloro isomer has the chlorine meta to the amino group, while the 4-chloro isomer has chlorine para to amino, leading to different directing effects in electrophilic aromatic substitution reactions.

Positional isomerism Structure-property relationships Synthetic planning

Regioselectivity Advantage: Direct Chlorination of 2,4-Dimethylaniline to 3-Chloro-2,4-dimethylaniline

The preparation of 3-chloro-2,4-dimethylaniline can be achieved through regioselective direct chlorination of 2,4-dimethylaniline, a process requiring controlled conditions to ensure chlorine installation at the 3-position rather than at the competing 5- or 6-positions . The alternative synthetic route through nitro reduction (2-chloro-1,3-dimethyl-4-nitrobenzene → 3-chloro-2,4-dimethylaniline) yields 71% after chromatographic purification . This regioselectivity challenge is inherent to the 2,4-dimethyl substitution pattern: both methyl groups are ortho/para-directing, and the amino group is strongly ortho/para-directing, creating competition for the electrophilic chlorination. In contrast, 4-chloro-2,6-dimethylaniline can be obtained by a different route that does not face the same regioselectivity conflict .

Regioselective synthesis Process chemistry Chlorination methodology

Optimal Procurement and Application Scenarios for 3-Chloro-2,4-dimethylaniline (CAS 40625-24-9)


Pre-Emergence Chloroacetanilide Herbicide Development and Custom Synthesis

3-Chloro-2,4-dimethylaniline is the appropriate precursor when the target herbicide scaffold requires a 3-chloro-2,4-dimethylaniline moiety for optimal soil mobility, root-uptake characteristics, and weed-spectrum activity. The boiling point difference of ~39 °C relative to 2,4-dimethylaniline enables monitoring of reaction progress and purification of the final intermediate by distillation . The 71% documented synthetic yield from the nitro precursor provides a validated benchmark for process development scale-up .

Structure-Activity Relationship (SAR) Studies Requiring Defined Halogen+Methyl Substitution Patterns

In medicinal chemistry or agrochemical SAR programs where both a chlorine electron-withdrawing group and methyl electron-donating groups must be simultaneously present on the aniline ring, 3-chloro-2,4-dimethylaniline provides this specific substitution vector in a single building block. The lowered basicity relative to 2,4-dimethylaniline (class-level inference, pKa shift of 0.3–0.8 units) may influence binding interactions at target sites that are sensitive to amine protonation state [1]. The documented mutagenicity potential of structurally related chlorinated anilines necessitates appropriate safety handling during biological screening [2].

Analytical Reference Standard for Environmental Metabolite Monitoring

As a structurally defined chlorinated dimethylaniline, 3-chloro-2,4-dimethylaniline can serve as a reference standard for the detection and quantification of chlorinated aniline metabolites in environmental samples (soil, water, crop residue). The distinct boiling point (257.3 °C) and predicted GC retention characteristics differentiate it from 2,4-dimethylaniline (218 °C) and 3-chloroaniline (230 °C) in chromatographic methods [1]. Its solid physical form facilitates accurate weighing for standard solution preparation compared to liquid aniline analogs .

Positional Isomer-Specific Synthesis Where 4-Chloro-2,6-dimethylaniline is Unsuitable

When the target molecule requires chlorine at the 3-position (meta to NH₂) rather than the 4-position (para), 3-chloro-2,4-dimethylaniline is irreplaceable despite its synthetic complexity premium. The 4-chloro-2,6-dimethyl isomer has chlorine para to the amino group, which directs electrophilic substitution to the ortho positions, while 3-chloro-2,4-dimethylaniline has chlorine meta to NH₂, leaving different ring positions activated for further functionalization . This regiochemical distinction is critical in the synthesis of unsymmetrical agrochemical and pharmaceutical intermediates.

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